2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound characterized by its unique triazine and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acetamide derivative, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid
- N-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its combined triazine and acetamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3S/c1-7-11(22)18-12(20-19-7)24-6-10(21)17-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGJEYHJVPFNAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.